Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- is a type of heterocyclic compound . These compounds have been designed and synthesized for various biological activities. For instance, they have been tested for their anticancer activities . They have also been evaluated as antimycobacterial agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives involves a series of steps. The compounds are first tested on different types of cancer cells . The compound with the lowest IC50 and highest SI values is then selected for further anticancer activity studies . The synthesis also involves in silico ADMET prediction and the creation of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The molecular structure of these compounds is investigated through various methods. For example, molecular docking studies are carried out to confirm experimental observations and investigate the efficacy of the compounds . The interactions of the compounds on DNA dodecamer and caspase-3 are investigated .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various methods. For instance, all the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .作用机制

The mechanism of action of these compounds is primarily through their cytotoxic ability. They exhibit much higher cytotoxic activity on cancer cells than that of normal cells . For example, flow cytometry analysis has shown that treatment of MCF-7 cells with these compounds results in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

安全和危害

While these compounds have shown promising results in terms of their anticancer activities, it’s important to note that the antineoplastic mechanisms of these drugs can also lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation and neurotoxicity .

未来方向

The future directions in the research of these compounds involve designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . There is also a need for further studies to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

属性

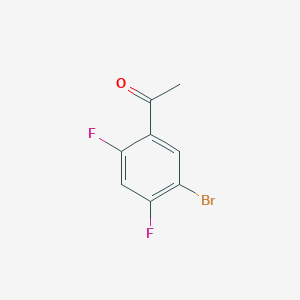

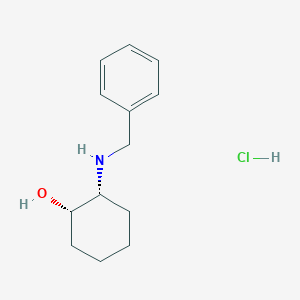

IUPAC Name |

5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKUSHXUPGCTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167519 |

Source

|

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16311-38-9 |

Source

|

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)